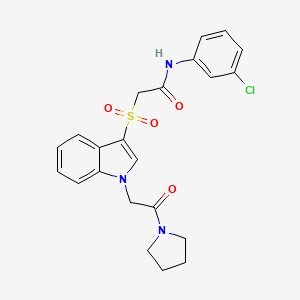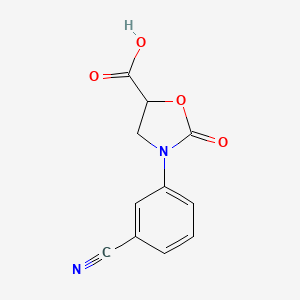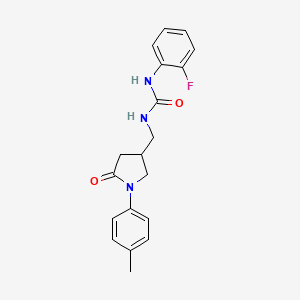
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate, also known as ACP, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. ACP is a pyridinium-based compound that is commonly used as a reagent in organic synthesis, as well as a tool for probing biological systems.
作用机制
The mechanism of action of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate is not fully understood, but it is believed to involve its interaction with ion channels and receptors. 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been shown to block the activity of several types of ion channels, including voltage-gated channels and ligand-gated channels. This blockage is thought to occur through the binding of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate to the channel or receptor, which prevents the flow of ions through the channel.
Biochemical and Physiological Effects
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce inflammation. 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has also been shown to have anxiolytic effects in animal models of anxiety.
实验室实验的优点和局限性
One of the main advantages of using 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate in lab experiments is its high solubility in water, which makes it easy to handle and work with. 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate.
未来方向
There are several future directions for research on 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate. One area of interest is the development of new synthetic methods for 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate that are more efficient and cost-effective. Another area of interest is the study of the pharmacological properties of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate, particularly its potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate and its interactions with ion channels and receptors.
合成方法
The synthesis of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate involves the reaction between 2-amino-5-chloro-1-methylpyridine and methanesulfonic acid. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline powder that is highly soluble in water.
科学研究应用
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been used in a variety of scientific research applications. In organic synthesis, it is commonly used as a reagent for the preparation of various compounds, such as pyridine derivatives and heterocyclic compounds. 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has also been used as a tool for probing biological systems, particularly in the study of ion channels and receptors. 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been shown to interact with several types of ion channels, including voltage-gated channels and ligand-gated channels.
属性
IUPAC Name |
5-chloro-1-methylpyridin-1-ium-2-amine;methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.CH4O3S/c1-9-4-5(7)2-3-6(9)8;1-5(2,3)4/h2-4,8H,1H3;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPVXXPPASOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)Cl)N.CS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)


![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)